molecular formula C14H22N4O2 B14476502 N-((1-Ethyl-2-pyrrolidinyl)methyl)-4-methoxy-2-methyl-5-pyrimidinecarboxamide CAS No. 72412-52-3

N-((1-Ethyl-2-pyrrolidinyl)methyl)-4-methoxy-2-methyl-5-pyrimidinecarboxamide

Cat. No.: B14476502
CAS No.: 72412-52-3
M. Wt: 278.35 g/mol
InChI Key: YCQMGHOYAMJGJR-UHFFFAOYSA-N
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Description

N-((1-Ethyl-2-pyrrolidinyl)methyl)-4-methoxy-2-methyl-5-pyrimidinecarboxamide is a synthetic compound known for its diverse applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a methoxy group, and a pyrimidinecarboxamide moiety. It has garnered significant interest due to its potential therapeutic properties and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-Ethyl-2-pyrrolidinyl)methyl)-4-methoxy-2-methyl-5-pyrimidinecarboxamide typically involves the reaction of 1-ethyl-2-pyrrolidinylmethylamine with 4-methoxy-2-methyl-5-pyrimidinecarboxylic acid. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran under an inert atmosphere to prevent oxidation .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures precise control over reaction conditions, leading to high-purity products. Additionally, crystallization and purification steps are optimized to achieve the desired enantiomeric purity and chemical stability .

Chemical Reactions Analysis

Types of Reactions

N-((1-Ethyl-2-pyrrolidinyl)methyl)-4-methoxy-2-methyl-5-pyrimidinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-((1-Ethyl-2-pyrrolidinyl)methyl)-4-methoxy-2-methyl-5-pyrimidinecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it modulates signaling pathways by interacting with receptors, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1-Ethyl-2-pyrrolidinyl)methyl)-4-methoxy-2-methyl-5-pyrimidinecarboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry .

Properties

CAS No.

72412-52-3

Molecular Formula

C14H22N4O2

Molecular Weight

278.35 g/mol

IUPAC Name

N-[(1-ethylpyrrolidin-2-yl)methyl]-4-methoxy-2-methylpyrimidine-5-carboxamide

InChI

InChI=1S/C14H22N4O2/c1-4-18-7-5-6-11(18)8-16-13(19)12-9-15-10(2)17-14(12)20-3/h9,11H,4-8H2,1-3H3,(H,16,19)

InChI Key

YCQMGHOYAMJGJR-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CNC(=O)C2=CN=C(N=C2OC)C

Origin of Product

United States

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